![molecular formula C18H20N2O3S B5051780 N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5051780.png)
N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPT is a γ-secretase inhibitor that has been shown to have promising effects in the treatment of Alzheimer's disease, cancer, and other diseases.
作用機序
N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide works by inhibiting the activity of γ-secretase, an enzyme that is involved in the production of amyloid-beta peptides. By inhibiting the activity of γ-secretase, N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide can reduce the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has also been shown to inhibit the Notch signaling pathway, which is involved in the development of cancer.
Biochemical and Physiological Effects:
N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In Alzheimer's disease research, N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has been shown to reduce the production of amyloid-beta peptides and improve cognitive function in animal models. In cancer research, N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis, or programmed cell death.
実験室実験の利点と制限
One of the main advantages of using N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide in lab experiments is its specificity for γ-secretase and the Notch signaling pathway. This allows researchers to target these specific pathways and study their effects in a controlled manner. However, one of the limitations of using N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide is its potential toxicity, as it has been shown to cause liver damage in some animal models.
将来の方向性
There are many potential future directions for research involving N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide. In Alzheimer's disease research, future studies could focus on optimizing the dosage and administration of N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide to maximize its therapeutic effects while minimizing its potential toxicity. In cancer research, future studies could focus on identifying the specific types of cancer that are most responsive to N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide and developing new treatment strategies based on these findings. Additionally, future studies could focus on exploring the potential applications of N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide in other fields, such as neurodegenerative diseases and autoimmune disorders.
合成法
The synthesis of N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide involves several steps, including the reaction of 2-(methylthio)phenol with 3-bromo-2-isoxazolecarboxylic acid, followed by the reaction of the resulting compound with allyl bromide. The final step involves the reaction of the resulting compound with N,N-diisopropylethylamine and 1,1'-carbonyldiimidazole to form N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide.
科学的研究の応用
N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has been extensively studied for its potential applications in various fields. In Alzheimer's disease research, N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has been shown to inhibit the production of amyloid-beta peptides, which are believed to play a key role in the development of the disease. N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide has also been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
5-[(2-methylsulfanylphenoxy)methyl]-N,N-bis(prop-2-enyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-10-20(11-5-2)18(21)15-12-14(23-19-15)13-22-16-8-6-7-9-17(16)24-3/h4-9,12H,1-2,10-11,13H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOBUFWENSVPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1OCC2=CC(=NO2)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

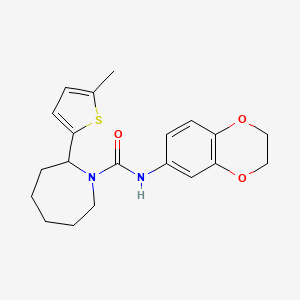
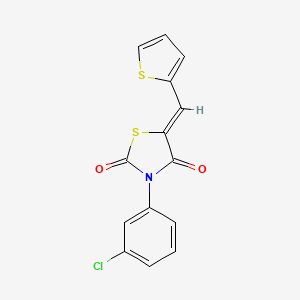
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5051726.png)
![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5051734.png)
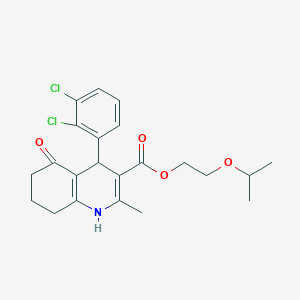
methyl]urea](/img/structure/B5051739.png)
![11-(3-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051760.png)
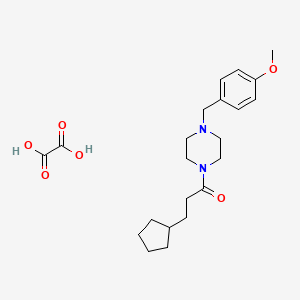
![3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5051770.png)
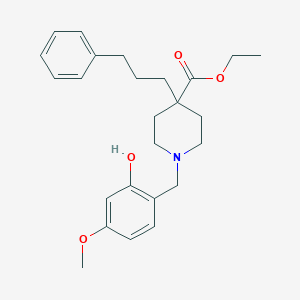

![3-(4-fluorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5051794.png)
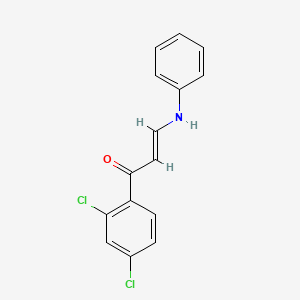
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5051806.png)